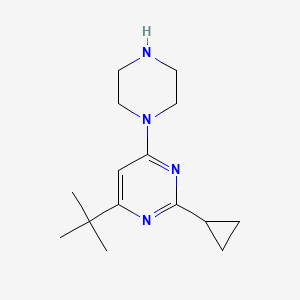![molecular formula C18H21F2N5O2 B6449170 5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549026-83-5](/img/structure/B6449170.png)
5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C18H21F2N5O2 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is 377.16633125 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
This compound has shown promise in cancer research due to its ability to inhibit specific enzymes involved in cell proliferation. Researchers are investigating its potential as a targeted therapy for various cancers, including breast, lung, and colon cancer. Preclinical studies suggest that it interferes with tumor growth pathways, making it an exciting candidate for further investigation .
Anti-Inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating immune responses. It may suppress pro-inflammatory cytokines and reduce tissue damage caused by chronic inflammation. Researchers are exploring its use in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders .
Antiviral Activity
In vitro studies indicate that this compound inhibits viral replication by interfering with viral enzymes. It has shown activity against certain RNA viruses, including influenza and hepatitis C. Scientists are keen on understanding its mechanism of action and evaluating its potential as an antiviral drug .
Neuroprotective Potential
The compound’s structure suggests it could protect neurons from oxidative stress and excitotoxicity. Researchers are investigating its role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Early studies show promise, but more research is needed to establish its efficacy .
Cardiovascular Applications
Preliminary data suggests that this compound may have vasodilatory effects, potentially benefiting cardiovascular health. Researchers are studying its impact on blood pressure regulation, endothelial function, and atherosclerosis. Clinical trials are ongoing .
Metabolic Disorders
The compound’s interaction with metabolic pathways has caught the attention of researchers. It may influence glucose metabolism, lipid profiles, and insulin sensitivity. Investigations are underway to explore its role in diabetes and obesity management .
Antibacterial Properties
In vitro studies indicate that this compound exhibits antibacterial activity against certain Gram-positive bacteria. Researchers are exploring its potential as a novel antibiotic agent. However, clinical trials are necessary to validate its efficacy and safety .
Synthetic Chemistry
Beyond its biological applications, this compound serves as a valuable building block in synthetic chemistry. Medicinal chemists use it to create derivatives with enhanced properties or selectivity. Its versatility makes it a sought-after intermediate in drug discovery .
Propiedades
IUPAC Name |
5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O2/c1-10(2)15-14(20)16(26)23-18(22-15)25-8-6-24(7-9-25)17(27)13-5-4-12(19)11(3)21-13/h4-5,10H,6-9H2,1-3H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWZUMURNPPRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-2-[4-(pent-4-enoyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449092.png)
![5-fluoro-6-(propan-2-yl)-2-[4-(4,4,4-trifluorobutanoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449099.png)
![5-fluoro-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449109.png)
![2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449125.png)
![2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449136.png)
![5-fluoro-2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449140.png)
![5-fluoro-2-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449142.png)
![5-fluoro-6-(propan-2-yl)-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449147.png)
![5-fluoro-2-[4-(2-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449149.png)

![5-fluoro-2-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449161.png)
![5-fluoro-6-(propan-2-yl)-2-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449164.png)
![5-fluoro-2-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449168.png)
![2-[(cyclobutylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6449182.png)